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molecular formula C17H19NO3 B8761173 Benzoic acid, 4-[[(4-methoxyphenyl)methyl]amino]-, ethyl ester CAS No. 61439-58-5

Benzoic acid, 4-[[(4-methoxyphenyl)methyl]amino]-, ethyl ester

Cat. No. B8761173
M. Wt: 285.34 g/mol
InChI Key: KWWQSZAAIIHKEA-UHFFFAOYSA-N
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Patent
US04350822

Procedure details

A mixture of 15 g. of ethyl p-[(p-methoxybenzyl)amino]benzoate, (prepared as described in Example 14) 15 g. of potassium hydroxide and 200 ml. of ethanol-water (9:1) are refluxed for 3 hours, acidified while hot with concentrated hydrochloric acid, diluted with water, cooled, filtered and the solid is washed with water to give tan crystals, m.p. 208°-210° C. Recrystallization from ethanol gives off-white crystals, m.p. 209°-210° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:21]=[CH:20][C:6]([CH2:7][NH:8][C:9]2[CH:19]=[CH:18][C:12]([C:13]([O:15]CC)=[O:14])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.[OH-].[K+].C(O)C.O.Cl>O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][NH:8][C:9]2[CH:19]=[CH:18][C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=2)=[CH:20][CH:21]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CNC2=CC=C(C(=O)OCC)C=C2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 15 g
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid is washed with water
CUSTOM
Type
CUSTOM
Details
to give tan crystals, m.p. 208°-210° C
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
gives off-white crystals, m.p. 209°-210° C.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(CNC2=CC=C(C(=O)O)C=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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